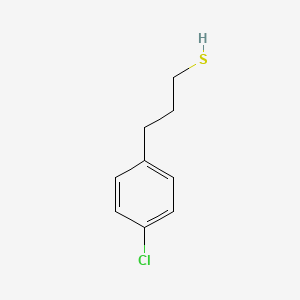![molecular formula C8H15ClN2 B7906424 [Cyano(cyclohexyl)methyl]azanium;chloride](/img/structure/B7906424.png)
[Cyano(cyclohexyl)methyl]azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Cyano(cyclohexyl)methyl]azanium;chloride is a chemical compound that features a cyano group (–CN) attached to a cyclohexylmethyl group, which is further bonded to an azanium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Cyano(cyclohexyl)methyl]azanium;chloride typically involves the reaction of cyclohexylmethylamine with a cyanating agent under controlled conditions. One common method is the reaction of cyclohexylmethylamine with cyanogen chloride (ClCN) in the presence of a suitable solvent and catalyst. The reaction is carried out at low temperatures to prevent decomposition of the cyanogen chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters are crucial for ensuring consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
[Cyano(cyclohexyl)methyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[Cyano(cyclohexyl)methyl]azanium;chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of [Cyano(cyclohexyl)methyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various nucleophilic addition reactions. Additionally, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexylmethylamine: Lacks the cyano group, making it less reactive in certain chemical reactions.
Benzylamine: Similar structure but with a benzyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Phenylacetonitrile: Contains a phenyl group instead of a cyclohexyl group, resulting in different chemical properties and uses.
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential use in diverse fields make it a valuable compound for research and industrial purposes .
Propiedades
IUPAC Name |
[cyano(cyclohexyl)methyl]azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h7-8H,1-5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQVTKLZGTXZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C#N)[NH3+].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Methoxyethyl 2-[4-(2-chloroacetyl)phenyl]sulfanylpropanoate](/img/structure/B7906407.png)
![2-[(4-methoxyphenyl)methyl]-4-oxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B7906409.png)


![3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906431.png)

